Rolicyprine

Description

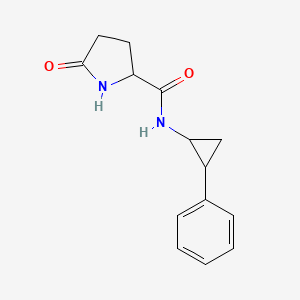

Structure

3D Structure

Properties

CAS No. |

2829-19-8 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

(2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18)/t10-,11+,12+/m1/s1 |

InChI Key |

UGSLDMJXBQKDCT-WOPDTQHZSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@H]2C[C@@H]2C3=CC=CC=C3 |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rolicyprine; RMI 83,027; RMI-83,027; RMI83,027; RMI 83027; RMI-83027; RMI83027; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Rolipram

Disclaimer: Initial searches for "rolicyprine" yielded insufficient data to generate a comprehensive technical guide. This document instead focuses on "rolipram," a well-researched compound with a similar name, for which substantial public information is available to fulfill the detailed requirements of this request. It is presumed the user may have intended to inquire about this related compound.

This whitepaper provides an in-depth technical overview of the core mechanism of action of rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of its biological pathways.

Core Mechanism of Action

Rolipram exerts its pharmacological effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By blocking PDE4, rolipram leads to an accumulation of intracellular cAMP in various cell types, particularly nerve and immune cells.[1][2] This elevation in cAMP levels modulates downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA), which in turn influences gene transcription and cellular function. This mechanism underlies rolipram's observed anti-inflammatory, neuroprotective, and potential antidepressant effects.[2][3]

Quantitative Data: Inhibitory Activity of Rolipram

The inhibitory potency of rolipram against different PDE4 isoforms has been characterized in several studies. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | IC50 Value | Cell/System | Reference |

| PDE4A | 3 nM | Cell-free assay | [4] |

| PDE4B | 130 nM | Cell-free assay | [4][5] |

| PDE4D | 240 nM | Cell-free assay | [4][5] |

| LPS-induced TNF-α production | 25.9 nM | Human peripheral blood mononuclear cells | [4] |

Signaling Pathway of Rolipram's Action

The elevation of intracellular cAMP by rolipram initiates a signaling cascade that mediates its therapeutic effects. The diagram below illustrates this pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of rolipram.

1. PDE4 Inhibition Assay (Cell-free)

-

Objective: To determine the in vitro inhibitory potency of rolipram on isolated PDE4 isoforms.

-

Methodology:

-

Recombinant human PDE4A, PDE4B, and PDE4D enzymes are expressed and purified.

-

The assay is performed in a reaction buffer containing a known concentration of the respective PDE4 isoform and a fluorescently labeled cAMP substrate.

-

Rolipram is added at various concentrations to the reaction mixture.

-

The enzymatic reaction is initiated and allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[4][5]

-

2. Lipopolysaccharide (LPS)-induced TNF-α Production Assay

-

Objective: To assess the anti-inflammatory effect of rolipram by measuring the inhibition of TNF-α production in immune cells.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

Cells are cultured in appropriate media and pre-incubated with varying concentrations of rolipram for 1 hour.

-

LPS (a potent inflammatory stimulator) is added to the culture to induce TNF-α production.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value for the inhibition of TNF-α production is determined from the dose-response curve.[4]

-

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a potential PDE4 inhibitor like rolipram.

References

- 1. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROLIPRAM: A SPECIFIC PHOSPHODIESTERASE 4 INHIBITOR WITH POTENTIAL ANTIPSYCHOTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Rolicyprine as a Monoamine Oxidase Inhibitor: An In-depth Technical Guide

Introduction

Rolicyprine is a chemical entity that has been classified as an antidepressant.[1][2] Its potential mechanism of action is believed to be through the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of key neurotransmitters. Monoamine oxidase inhibitors (MAOIs) constitute a class of antidepressants that exert their therapeutic effects by preventing the breakdown of monoamines such as serotonin, norepinephrine, and dopamine in the brain.[3][4][5] This guide provides a technical overview of the core concepts and experimental protocols relevant to the study of a potential MAOI like this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-5-oxo-N-[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide | [6] |

| Molecular Formula | C14H16N2O2 | [7] |

| Molecular Weight | 244.29 g/mol | [6] |

| CAS Number | 2829-19-8 | [1] |

| Synonyms | Roliciprina, Rolicypram | [8] |

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines. There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both isoforms metabolize dopamine.[3][5] By inhibiting these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, which is thought to be the primary mechanism underlying their antidepressant effects.

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the general signaling pathway affected by MAO inhibition.

Quantitative Analysis of MAO Inhibition

To characterize a novel MAOI, it is essential to determine its potency and selectivity for the two MAO isoforms. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Hypothetical In Vitro Efficacy Data for this compound

The following table presents a template for summarizing the in vitro efficacy data of a potential MAOI. Note: The values presented here are hypothetical and for illustrative purposes only, as no specific data for this compound has been found.

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B/MAO-A) |

| IC50 (nM) | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Ki (nM) | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Inhibition Type | [Data Not Available] | [Data Not Available] | N/A |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following sections outline standard methodologies for assessing the activity of an MAO inhibitor.

In Vitro MAO Inhibition Assay

This protocol describes a common method to determine the IC50 of a compound against MAO-A and MAO-B.

Objective: To determine the in vitro potency of a test compound to inhibit MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine for a non-selective assay, or specific substrates for each isoform)

-

Test compound (e.g., this compound)

-

Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Phosphate buffer

-

96-well microplates

-

Microplate reader (fluorometric or spectrophotometric)

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a 96-well plate, add the MAO enzyme (A or B) to each well.

-

Add the test compound or reference inhibitor at various concentrations to the wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the product formation using a microplate reader at the appropriate excitation/emission wavelengths or absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MAOI Screening

The following diagram illustrates a typical workflow for screening and characterizing potential MAO inhibitors.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are critical for its development. These include absorption, distribution, metabolism, and excretion (ADME).

Hypothetical Pharmacokinetic Data for this compound

The following table provides a template for summarizing the pharmacokinetic parameters of a potential MAOI. Note: The values presented here are hypothetical and for illustrative purposes only, as no specific data for this compound has been found.

| Parameter | Value |

| Bioavailability (%) | [Data Not Available] |

| Half-life (t1/2) (hours) | [Data Not Available] |

| Peak Plasma Concentration (Cmax) (ng/mL) | [Data Not Available] |

| Time to Peak Concentration (Tmax) (hours) | [Data Not Available] |

| Volume of Distribution (Vd) (L/kg) | [Data Not Available] |

| Clearance (CL) (L/h/kg) | [Data Not Available] |

Conclusion

While this compound has been identified as a potential antidepressant, a thorough understanding of its pharmacological profile as a monoamine oxidase inhibitor is currently limited by the lack of publicly available data. The methodologies and frameworks presented in this guide provide a comprehensive approach for the characterization of any novel MAOI. Future research on this compound would need to focus on generating robust in vitro and in vivo data to elucidate its potency, selectivity, mechanism of action, and pharmacokinetic properties to validate its therapeutic potential.

References

- 1. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics and pharmacodynamics of ropinirole in patients with prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Rolicyprine: A Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolicyprine (CAS 2829-19-8) is a cyclopropylamine-containing compound classified as a monoamine oxidase inhibitor (MAOI) with antidepressant properties. This document provides a comprehensive overview of its chemical structure, properties, and known pharmacological characteristics. While specific quantitative data on its inhibitory activity and detailed experimental protocols are not extensively available in recent literature, this guide consolidates the existing information and provides context based on related compounds and general methodologies in the field.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide, is a chiral molecule with a distinct chemical architecture that features a cyclopropylamine moiety, a known pharmacophore for monoamine oxidase inhibition.[1]

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Registry Number | 2829-19-8 | [2][3] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [3] |

| IUPAC Name | (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide | |

| Other Names | Rolicypram, EX-4883, RMI-83027, Cypromin | [2][4] |

| SMILES | C1CC(=O)N[C@@H]1C(=O)N[C@H]2C[C@@H]2C3=CC=CC=C3 | [3] |

| InChI | InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18)/t10-,11+,12+/m1/s1 | [3] |

| InChIKey | UGSLDMJXBQKDCT-WOPDTQHZSA-N | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 244.29 g/mol | [3] |

| Appearance | Crystals from water | |

| Melting Point | 144-147 °C | |

| Optical Rotation | [α]D²⁵ +104.28° (in DMF) | |

| Solubility | Information not widely available. Likely soluble in organic solvents like DMSO and ethanol. |

Pharmacological Profile

This compound is categorized as an antidepressant and a monoamine oxidase inhibitor.[2][4]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.

Signaling Pathway

The general signaling pathway affected by this compound is the monoaminergic system. By inhibiting MAO, the degradation of monoamine neurotransmitters is reduced, leading to their accumulation in the presynaptic neuron and subsequent increased release into the synaptic cleft. This enhances the activation of postsynaptic receptors, leading to downstream signaling cascades that are thought to alleviate depressive symptoms.

Caption: General mechanism of action of this compound as a Monoamine Oxidase Inhibitor.

Quantitative Pharmacological Data

Specific IC50 or Ki values for this compound's inhibition of MAO-A and MAO-B are not available in the reviewed literature. For context, other cyclopropylamine MAO inhibitors have reported IC50 values in the nanomolar to micromolar range. For example, tranylcypromine, a well-known cyclopropylamine MAOI, has a Ki of 7.7 µM for MAO-A and 3.8 µM for MAO-B.[7]

Toxicity

The acute toxicity of this compound has been determined in rats.

| Parameter | Value | Species | Route | Reference |

| LD50 | 96 ± 8 mg/kg | Rat | Oral |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, characterization, and pharmacological evaluation of this compound are not currently available. The synthesis of this compound is described in patents GB 961313 and US 3192229. Researchers interested in the specific synthetic route should consult these documents.

Below is a general, representative protocol for a monoamine oxidase inhibition assay that can be adapted for the evaluation of compounds like this compound.

Representative MAO Inhibition Assay Protocol (Fluorometric)

Objective: To determine the in vitro inhibitory activity of a test compound on MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a commercial proprietary substrate)

-

Horseradish peroxidase (HRP)

-

HRP detector (e.g., Amplex Red)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in assay buffer.

-

In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound or positive control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

To initiate the enzymatic reaction, add the MAO substrate, HRP, and HRP detector to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the HRP detector.

-

Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Caption: A generalized workflow for an in vitro MAO inhibition assay.

Conclusion

This compound is a monoamine oxidase inhibitor with a chemical structure that places it in the class of cyclopropylamine-containing antidepressants. While its basic chemical and physical properties are documented, there is a notable lack of recent, publicly available research detailing its specific pharmacological profile, including its selectivity for MAO isoforms and its inhibitory potency (IC50/Ki values). Furthermore, detailed experimental protocols for its synthesis and analysis are primarily found in older patent literature. For researchers and drug development professionals, this compound may serve as a reference compound in the study of MAOIs, but further investigation is required to fully elucidate its therapeutic potential and mechanism of action. The provided general methodologies for MAO inhibition assays can serve as a starting point for such investigations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phosphodiesterase 8B Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 6. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]

- 7. Rolipram - Wikipedia [en.wikipedia.org]

Rolicyprine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide

This technical guide provides a comprehensive overview of the antidepressant agent rolicyprine, intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, and toxicological data.

Chemical Identity and Synonyms

This compound is a compound with the systematic IUPAC name (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide [1]. It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide |

| CAS Number | 2829-19-8[1] |

| Synonyms | Rolicypram, Roliciprina, RMI-83027, EX 4883[1] |

| ChEMBL ID | CHEMBL3188029[1] |

| PubChem CID | 60196287[1] |

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. These data points are essential for understanding the compound's behavior in biological systems and for guiding formulation and safety studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage Condition | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |

| Acute Oral Toxicity (LD₅₀, rat) | 96 ± 8 mg/kg |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. This section outlines key experimental protocols relevant to the study of this compound.

Synthesis of this compound

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic and quality control studies. A general reverse-phase HPLC (RP-HPLC) method can be adapted for this purpose.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

Detection:

-

UV detection at a wavelength determined by the UV spectrum of this compound.

Procedure:

-

Prepare standard solutions of this compound in the mobile phase at various concentrations to construct a calibration curve.

-

Prepare the sample by dissolving it in the mobile phase, followed by filtration.

-

Inject a fixed volume of the standard and sample solutions into the HPLC system.

-

Monitor the elution of this compound and quantify its concentration by comparing the peak area with the calibration curve.

In Vitro Assay: Monoamine Oxidase (MAO) Inhibition

As a monoamine oxidase inhibitor, evaluating the inhibitory activity of this compound is a key in vitro experiment. Commercially available MAO inhibitor screening kits provide a convenient method for this assessment.

Principle: These assays are typically based on the fluorometric or colorimetric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO[3][4][5][6][7].

General Protocol:

-

Prepare solutions of MAO-A or MAO-B enzyme.

-

Prepare a solution of the substrate (e.g., tyramine or kynuramine)[4][6][7].

-

Prepare various concentrations of this compound.

-

In a microplate, combine the enzyme, substrate, and this compound (or a control).

-

Incubate the reaction mixture.

-

Add a detection reagent that reacts with H₂O₂ to produce a fluorescent or colored product.

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

This compound functions as a monoamine oxidase inhibitor (MAOI). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron[8]. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This enhanced signaling is believed to be the primary mechanism behind its antidepressant effects.

The following diagrams illustrate the general signaling pathways of serotonin, norepinephrine, and dopamine, which are modulated by MAOIs like this compound.

Conclusion

This technical guide has provided a consolidated resource for professionals engaged in the research and development of this compound. The information on its chemical properties, analytical methods, and mechanism of action serves as a foundational reference for further investigation and development of this antidepressant compound. The provided experimental outlines and signaling pathway diagrams offer a framework for designing and interpreting future studies.

References

- 1. This compound | C14H16N2O2 | CID 60196287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ace Therapeutics [acetherapeutics.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. resources.bio-techne.com [resources.bio-techne.com]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

Rolicyprine: An Inquiry into its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolicyprine is a compound that has been classified as an antidepressant.[1][2] Its chemical name is 5-oxo-N-(2-phenylcyclopropyl)pyrrolidine-2-carboxamide.[2] While its therapeutic category is established, a comprehensive understanding of its specific molecular targets and mechanism of action remains largely uncharacterized in publicly accessible scientific literature. This technical guide aims to synthesize the available information and explore the potential therapeutic avenues for this compound, with a primary focus on its hypothesized role as a monoamine oxidase (MAO) inhibitor. Due to the limited specific data on this compound, this paper will also provide a broader context of MAO inhibition as a therapeutic strategy for depression.

Putative Therapeutic Target: Monoamine Oxidase

The primary hypothesized therapeutic target for this compound is monoamine oxidase (MAO), a family of enzymes crucial in the metabolism of monoamine neurotransmitters.[3][4][5] MAOs exist in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4][6] By inhibiting the action of these enzymes, MAO inhibitors (MAOIs) effectively increase the synaptic availability of these neurotransmitters, a mechanism that is believed to underlie their antidepressant effects.[4][7]

Signaling Pathway of MAO Inhibition

The therapeutic effect of MAOIs is predicated on their ability to modulate neurotransmitter levels in the synaptic cleft. The following diagram illustrates the general signaling pathway affected by MAO inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-phenylpyrrolidine-2-carboxamide | C11H14N2O | CID 4487166 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Rolicyprine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative in vitro pharmacological data for Rolicyprine is scarce. This guide provides a comprehensive overview based on the known pharmacology of its chemical class, the cyclopropylamines, and outlines the standard methodologies used for the in vitro characterization of such compounds.

Introduction

This compound is a cyclopropylamine derivative that has been historically investigated for its properties as a monoamine oxidase (MAO) inhibitor. The cyclopropylamine chemical scaffold is a well-established pharmacophore for the mechanism-based inhibition of flavin-containing enzymes, including both isoforms of monoamine oxidase, MAO-A and MAO-B. This technical guide synthesizes the available information on the in vitro pharmacology of cyclopropylamine MAO inhibitors as a proxy for understanding the expected profile of this compound and details the experimental protocols typically employed in the characterization of such compounds.

Core Concepts in this compound's Putative Mechanism of Action

As a cyclopropylamine, this compound is presumed to act as a mechanism-based inhibitor of monoamine oxidases. This class of inhibitors, which includes the well-known drug tranylcypromine, typically functions through the following mechanism:

-

Initial Binding: The inhibitor reversibly binds to the active site of the MAO enzyme.

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site oxidizes the cyclopropylamine moiety.

-

Intermediate Formation: This oxidation leads to the formation of a reactive intermediate.

-

Covalent Adduct Formation: The reactive intermediate then forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the active site.

-

Irreversible Inhibition: This covalent modification leads to the irreversible inactivation of the enzyme.

The selectivity of cyclopropylamine inhibitors for MAO-A versus MAO-B is determined by the specific chemical substitutions on the cyclopropylamine scaffold, which influence the affinity and orientation of the molecule within the distinct active sites of the two MAO isoforms.

Quantitative Data Summary

A thorough search of scientific literature and pharmacological databases did not yield specific quantitative in vitro pharmacological data for this compound, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for MAO-A or MAO-B.

For context, other cyclopropylamine derivatives have demonstrated a wide range of potencies and selectivities. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been reported as a potent MAO-B inhibitor with an IC50 of 5 nM and a 34-fold selectivity over MAO-A (IC50 of 170 nM) after a 30-minute pre-incubation[1]. Tranylcypromine, a non-selective inhibitor, has an IC50 of approximately 4 µM for MAO-B without pre-incubation, which decreases to 0.074 µM after a 30-minute pre-incubation, highlighting the time-dependent nature of the irreversible inhibition[2].

Due to the lack of specific data for this compound, a quantitative data table cannot be provided.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro pharmacological profile of MAO inhibitors like this compound.

1. Monoamine Oxidase Inhibition Assay (Spectrophotometric Method)

-

Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.

-

Principle: This assay measures the enzymatic activity of MAO by monitoring the production of a chromogenic product from a substrate. The reduction in product formation in the presence of the inhibitor is used to calculate the IC50.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-A substrate: Kynuramine

-

MAO-B substrate: Benzylamine

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 316 nm (for kynuramine) and 250 nm (for benzylamine).

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

-

Add the this compound dilutions to the wells. For control wells, add buffer or solvent.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to all wells.

-

Immediately measure the change in absorbance over time at the appropriate wavelength.

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

2. Determination of Inhibition Type and Reversibility (Dialysis Method)

-

Objective: To determine if the inhibition of MAO by this compound is reversible or irreversible.

-

Principle: Irreversible inhibitors form a stable covalent bond with the enzyme, and their inhibitory effect cannot be removed by dialysis. Reversible inhibitors will dissociate from the enzyme, leading to the recovery of enzyme activity after dialysis.

-

Materials:

-

MAO-A or MAO-B enzyme

-

This compound

-

Dialysis tubing (with an appropriate molecular weight cutoff)

-

Phosphate buffer

-

-

Procedure:

-

Incubate the MAO enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 10x IC50) for a set period (e.g., 60 minutes) at 37°C. A control sample with the enzyme and solvent is also prepared.

-

After incubation, place the enzyme-inhibitor mixture and the control sample into separate dialysis tubes.

-

Dialyze both samples against a large volume of cold phosphate buffer for an extended period (e.g., 24 hours) with several buffer changes.

-

After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples using the MAO inhibition assay described above.

-

A lack of recovery of enzyme activity in the inhibitor-treated sample compared to the control indicates irreversible inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by MAO inhibitors and a typical experimental workflow for their characterization.

Caption: General signaling pathway of monoamine oxidase inhibition.

Caption: Typical experimental workflow for IC50 determination of an MAO inhibitor.

Conclusion

References

Rolicyprine: A Technical Guide to its Solubility Characteristics for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of rolicyprine, a monoamine oxidase inhibitor (MAOI). Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data from structurally similar MAOIs, phenelzine and tranylcypromine, to provide a representative understanding of its solubility profile. The document details experimental protocols for solubility determination, explores the mechanism of action of MAOIs, and discusses the biotransformation of cyclopropylamine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals working with this compound and related compounds.

Introduction

This compound is a monoamine oxidase inhibitor (MAOI) that has been studied for its potential antidepressant effects. Like many small molecule drugs, its solubility in various solvents is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide aims to provide an in-depth technical overview of the solubility of this compound, addressing the core requirements of drug development professionals.

Physicochemical Properties of this compound

This compound is a crystalline solid with a melting point of 144-147°C. Qualitative data indicates that it is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. It is also known to form crystals from water, suggesting some degree of aqueous solubility.

Quantitative Solubility Data (Analog Compounds)

Due to the scarcity of publicly available quantitative solubility data for this compound, this section presents data for two structurally related MAOIs: phenelzine and tranylcypromine. This information provides a reasonable estimation of the expected solubility behavior of this compound.

Table 1: Aqueous Solubility of MAOI Analogs

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Phenelzine Sulfate | Water | 47 | 25 |

| Tranylcypromine | Water | 1.49 (predicted) | Not Specified |

Table 2: Organic Solvent Solubility of MAOI Analogs

| Compound | Solvent | Solubility | Temperature (°C) |

| Phenelzine | Ethanol | Practically Insoluble | Not Specified |

| Tranylcypromine | DMSO | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

The following are standard experimental protocols for determining the thermodynamic and kinetic solubility of amine-containing compounds like this compound.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest (e.g., purified water, buffer of specific pH, or organic solvent) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the dissolution rate and potential for supersaturation.

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest.

-

Precipitation Monitoring: The formation of precipitate is monitored over time using methods such as nephelometry (light scattering) or UV/Vis spectroscopy.

-

Quantification: The concentration of the compound in the highest dilution that remains clear after a defined period is considered the kinetic solubility.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound, as an MAOI, exerts its therapeutic effect by inhibiting the enzyme monoamine oxidase. This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

Figure 1. Mechanism of action of this compound as a Monoamine Oxidase Inhibitor.

Biotransformation of this compound

The biotransformation of this compound is expected to involve metabolism of its cyclopropylamine moiety, a common pathway for drugs containing this functional group. Cytochrome P450 (CYP) enzymes are known to mediate the metabolism of cyclopropylamines.

Figure 2. Proposed biotransformation pathway for this compound.

Conclusion

While specific quantitative solubility data for this compound remains limited, this technical guide provides a comprehensive framework for understanding its solubility characteristics based on its physicochemical properties and data from analogous MAOIs. The provided experimental protocols offer a starting point for researchers to determine the solubility of this compound in their specific applications. Furthermore, the elucidation of its mechanism of action and potential biotransformation pathways will aid in the rational design of future studies and formulation strategies for this and related compounds.

References

Rolicyprine (CAS 2829-19-8): A Technical Overview of an Early Antidepressant Candidate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on Rolicyprine (CAS 2829-19-8) has been compiled from limited publicly available data. Significant gaps in the scientific literature exist for this compound, particularly concerning detailed experimental protocols, in-depth pharmacological and pharmacokinetic data, and clinical trial information. This document summarizes the available information and highlights areas where data is lacking.

Introduction

This compound, also known by its chemical name 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide, is a compound that was investigated for its potential as an antidepressant.[1] Its chemical structure, featuring a cyclopropylamine moiety, suggests its classification as a monoamine oxidase inhibitor (MAOI), a class of antidepressants that were among the first to be developed.[1][2] The history of MAOIs dates back to the 1950s with the serendipitous discovery of the antidepressant effects of iproniazid.[1][3][4][5][6] this compound appears to be a product of this era of research into novel psychoactive compounds. However, the limited available data suggests that its development may not have progressed to extensive clinical evaluation.

Physicochemical and Toxicological Data

The available quantitative data for this compound is sparse. The following tables summarize the known physicochemical properties and acute toxicity data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2829-19-8 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| IUPAC Name | 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide | [1] |

| Synonyms | Rolicipram, EX-4883, RMI-83027 | [1] |

| Melting Point | 144-147 °C | [1] |

| Optical Rotation | [α]D²⁵ +104.28° (in DMF) | [1] |

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ | Reference |

| Rat | Oral | 96 ± 8 mg/kg | [1] |

Synthesis

Mechanism of Action

While direct experimental evidence for this compound's mechanism of action is limited in the available literature, its chemical structure strongly suggests that it functions as a monoamine oxidase inhibitor (MAOI). MAOIs exert their antidepressant effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B).[2][7] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[2] By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters, which is thought to alleviate depressive symptoms.[2]

It is unknown whether this compound is a selective inhibitor of MAO-A or MAO-B, or if it is a non-selective inhibitor. Furthermore, there is no available data to indicate whether its inhibition is reversible or irreversible.

Proposed Signaling Pathway

Due to the lack of specific experimental data for this compound, a detailed and verified signaling pathway cannot be constructed. However, based on its presumed action as an MAOI, a generalized pathway can be inferred.

Caption: Generalized mechanism of action for a monoamine oxidase inhibitor.

Pharmacological and Pharmacokinetic Profile

There is a significant lack of publicly available data regarding the pharmacology and pharmacokinetics of this compound.

Pharmacodynamics

No specific pharmacodynamic studies, such as receptor binding assays or in vivo studies measuring neurotransmitter levels following this compound administration, could be located.

Pharmacokinetics

Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and evaluation of this compound are not available in the public domain. The reference for the LD₅₀ value, a publication by E.I. Goldenthal in Toxicology and Applied Pharmacology (1971), is a compilation of toxicity data and does not provide detailed experimental methods for each compound listed.

Clinical Trials

A thorough search of clinical trial registries and the scientific literature did not yield any information on clinical trials conducted with this compound. This suggests that the compound may not have progressed to the clinical phase of drug development, or that any such studies were not published.

Conclusion

This compound is a historical antidepressant candidate, likely a monoamine oxidase inhibitor, for which there is very limited publicly available scientific information. While its basic chemical and some physical properties are known, along with a single acute toxicity value in rats, there is a profound lack of data concerning its synthesis, specific mechanism of action, pharmacodynamic and pharmacokinetic profiles, and any clinical evaluation. The absence of this information precludes the creation of a comprehensive technical guide as requested. Further research into archived documents, such as the full-text patents, would be necessary to potentially uncover more detailed information about this compound. Based on the current available data, this compound remains an obscure entity in the history of psychopharmacological drug discovery.

References

- 1. journals.healio.com [journals.healio.com]

- 2. Antidepressant - Wikipedia [en.wikipedia.org]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychiatrictimes.com [psychiatrictimes.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to the Synthesis of Rolipram

Disclaimer: The user's query refers to "rolicyprine." However, based on extensive searches, it is highly probable that this is a typographical error and the intended compound is rolipram . The following guide details the synthesis of rolipram, a well-documented phosphodiesterase-4 (PDE4) inhibitor.

This technical guide provides a comprehensive overview of a prominent synthesis pathway for rolipram, targeted at researchers, scientists, and drug development professionals. The synthesis of rolipram, with the chemical name 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone, has been approached through various routes, including racemic and enantioselective methods. This document will focus on an enantiodivergent synthesis strategy that allows for the preparation of both (R)- and (S)-enantiomers from a common intermediate.

Core Precursors

The synthesis of rolipram generally originates from precursors that form the substituted phenyl ring and the pyrrolidinone ring. A common starting material for the phenyl portion is isovanillin (3-hydroxy-4-methoxybenzaldehyde). The pyrrolidinone moiety is typically constructed through a series of reactions involving Michael addition and subsequent cyclization.

Enantiodivergent Synthesis Pathway

An effective method for producing both enantiomers of rolipram involves the resolution of a racemic intermediate. This pathway begins with the synthesis of a key racemic carboxylic acid, which is then resolved into its constituent enantiomers using a chiral resolving agent.

The overall synthesis can be broken down into the following key stages:

-

Synthesis of the Substituted Phenyl Precursor: Alkylation of isovanillin with cyclopentyl bromide.

-

Chain Elongation and Michael Addition: Introduction of a nitroalkane to form the carbon skeleton.

-

Resolution of the Racemic Intermediate: Separation of enantiomers using a chiral amine.

-

Reduction and Cyclization: Reduction of the nitro group followed by intramolecular amidation to form the pyrrolidinone ring.

Below is a detailed experimental protocol for this enantiodivergent synthesis.

Experimental Protocols

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

-

Reaction: Isovanillin is alkylated with cyclopentyl bromide.

-

Procedure: To a mixture of isovanillin, potassium hydroxide, and a phase-transfer catalyst such as benzyltriethylammonium bromide in a biphasic system of toluene and water, cyclopentyl bromide is added. The reaction mixture is stirred at reflux until the starting material is consumed (monitored by TLC). After cooling, the organic layer is separated, washed, dried, and concentrated to yield the product.

Step 2: Synthesis of Methyl 3-(3'-(cyclopentyloxy)-4'-methoxyphenyl)-4-nitrobutanoate

-

Reaction: A Michael addition of nitromethane to a chalcone derivative of the substituted benzaldehyde. A more direct route involves the reaction with a nitroacetic acid derivative.

-

Procedure: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is reacted with methyl nitroacetate in the presence of a base like tetramethylguanidine. The reaction is typically carried out at an elevated temperature (e.g., 75 °C) for 24 hours. The product is then isolated and purified.

Step 3: Synthesis of rac-3-(3'-Cyclopentyloxy-4'-methoxy)phenyl-4-nitrobutyric acid (6)

-

Reaction: Hydrolysis of the methyl ester.

-

Procedure: The methyl ester from the previous step is hydrolyzed using a base such as sodium hydroxide in methanol. The reaction mixture is then acidified to precipitate the carboxylic acid, which is filtered and dried. A yield of 94% has been reported for this step[1].

Step 4: Resolution of the Racemic Acid

-

Reaction: Formation of diastereomeric amides with a chiral amine.

-

Procedure: The racemic acid (6) is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with (S)-(-)-phenylethylamine in a suitable solvent like dichloromethane at reflux. This reaction produces a mixture of two diastereomeric amides. These diastereomers can be separated by fractional crystallization or chromatography.

Step 5: Reduction of the Nitro Group and Intramolecular Cyclization to form (R)- and (S)-Rolipram

-

Reaction: The separated diastereomers are subjected to reduction of the nitro group, which is followed by spontaneous or induced intramolecular cyclization (transamidation) to yield the respective enantiomers of rolipram.

-

Procedure: Each separated diastereomer is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction of the nitro group to an amine is followed by heating in a high-boiling solvent like xylene to induce cyclization, affording the corresponding enantiomer of rolipram. A yield of 54% for the cyclization step has been reported[1].

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1. Alkylation | Isovanillin, Cyclopentyl bromide | KOH, BnEt₃NBr, Toluene/H₂O, Reflux | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | 93 | [1] |

| 2. Michael Addition | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, Methyl nitroacetate | Tetramethylguanidine, 75 °C, 24h | Methyl 3-(3'-(cyclopentyloxy)-4'-methoxyphenyl)-4-nitrobutanoate | 78 | [1] |

| 3. Hydrolysis | Methyl 3-(3'-(cyclopentyloxy)-4'-methoxyphenyl)-4-nitrobutanoate | NaOH, MeOH | rac-3-(3'-Cyclopentyloxy-4'-methoxy)phenyl-4-nitrobutyric acid (6) | 94 | [1] |

| 4. Amide Formation (for resolution) | rac-3-(3'-Cyclopentyloxy-4'-methoxy)phenyl-4-nitrobutyric acid (6) | SOCl₂, (S)-(-)-phenylethylamine, CH₂Cl₂, Reflux | Diastereomeric amides | 70 | [1] |

| 5. Reduction and Cyclization | Separated diastereomeric amide | H₂, Pd/C; Xylene, Reflux | (R)- or (S)-Rolipram | 54 | [1] |

Visualizations

Caption: Enantiodivergent synthesis pathway of Rolipram.

Caption: Workflow for the resolution of the racemic intermediate.

References

Rolicyprine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

Rolicyprine is a chemical compound classified as an antidepressant.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 244.29 g/mol | [2][3][4][5] |

| IUPAC Name | (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide | [5] |

| CAS Number | 2829-19-8 | [1][2][4] |

| Synonyms | Rolicypram, RMI-83027, EX-4883, Cypromin | [1][2] |

| Appearance | Crystals | [2] |

| Melting Point | 144-147 °C | [2][4] |

| Solubility | Soluble in DMSO | [1] |

Pharmacological Profile: Monoamine Oxidase Inhibition

This compound is categorized as a monoamine oxidase inhibitor (MAOI). MAOIs function as antidepressants by preventing the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.

Mechanism of Action

Monoamine oxidases (MAO) are enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, MAOIs lead to an accumulation of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind their antidepressant effects. There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Selective inhibition of these isoforms can lead to different therapeutic outcomes and side-effect profiles.

Experimental Protocols for MAO Inhibition Assays

General Experimental Workflow

A common method to determine the inhibitory activity of a compound on MAO-A and MAO-B is through a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.

Detailed Methodological Steps

-

Reagent Preparation : Solutions of recombinant human MAO-A and MAO-B enzymes, the test compound (this compound) at various concentrations, a suitable substrate (e.g., tyramine for both, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B), and a detection mix (containing a fluorometric probe like Amplex Red and horseradish peroxidase) are prepared in an appropriate assay buffer.

-

Assay Plate Setup : The assay is typically performed in a 96-well black plate to minimize light scatter.

-

Enzyme and Inhibitor Incubation : The MAO enzyme (either MAO-A or MAO-B) is added to the wells, followed by the addition of varying concentrations of this compound or a known control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B). A pre-incubation period allows for the binding of the inhibitor to the enzyme.

-

Reaction Initiation and Detection : The reaction is started by adding the substrate and the detection mix to the wells. The MAO enzyme oxidizes the substrate, producing hydrogen peroxide. The horseradish peroxidase in the detection mix then uses the H₂O₂ to convert the probe into its fluorescent product.

-

Data Analysis : The fluorescence is measured over time using a plate reader. The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of this compound is calculated relative to a control without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Summary

This compound is a compound with antidepressant properties, identified as a monoamine oxidase inhibitor. While its fundamental molecular and physical characteristics are well-documented, specific quantitative data regarding its inhibitory potency and selectivity for MAO-A and MAO-B are not widely available in current literature. The experimental protocols described herein represent standard methodologies that would be employed to characterize the pharmacological activity of this compound. Further research is required to fully elucidate its specific interactions with monoamine oxidase isoforms and its downstream signaling effects.

References

- 1. Effect of rolipram, a phosphodiesterase inhibitor and potential antidepressant, on the firing rate of central monoaminergic neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rolipram - Wikipedia [en.wikipedia.org]

- 3. Rolipram, a novel antidepressant drug, reverses the hypothermia and hypokinesia of monoamine-depleted mice by an action beyond postsynaptic monoamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An Examination of Early Research on Rolicyprine for Depression: A Review of Available Data

Despite its classification as an antidepressant, a comprehensive review of publicly accessible scientific literature and drug databases reveals a significant scarcity of in-depth early studies on Rolicyprine for the treatment of depression. The available information is largely limited to its chemical properties and initial toxicological data, with a noticeable absence of clinical trial results, detailed experimental protocols, or elucidated signaling pathways related to its mechanism of action in depression.

This compound, also known by its synonyms Rolicipram, EX-4883, and RMI-83027, is identified as a pyrrolidone derivative. While its therapeutic category is listed as an antidepressant, the journey from a compound of interest to a well-understood therapeutic agent appears to be sparsely documented in accessible records. This technical guide summarizes the limited data found on this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below. This information is foundational for any pharmaceutical compound and is primarily sourced from chemical databases.

| Property | Data | Reference |

| CAS Registry Number | 2829-19-8 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | Solid powder, Crystals from water | [2] |

| Melting Point | 144-147°C | |

| Solubility | Soluble in DMSO | [2] |

| IUPAC Name | 5-oxo-N-(2-phenylcyclopropyl)pyrrolidine-2-carboxamide | [2] |

Table 1: Physicochemical Properties of this compound.

Preclinical Data

The only quantitative preclinical data available from the reviewed sources is related to its acute toxicity in animal models.

| Study Type | Animal Model | Route of Administration | Value | Reference |

| Acute Toxicity | Rat | Oral | LD₅₀: 96±8 mg/kg |

Table 2: Toxicological Data for this compound.

Experimental Protocols

The search for early studies on this compound did not yield any detailed experimental protocols for either preclinical or clinical investigations into its antidepressant effects. Literature references point towards patents for its preparation filed in the mid-1960s and a toxicology study published in 1971. However, the specific methodologies used in these studies are not detailed in the available abstracts. For a compound to be thoroughly evaluated, protocols detailing the synthesis, formulation, animal models of depression used, clinical trial design (including patient population, dosing regimens, and outcome measures) would be essential. The absence of this information for this compound makes a comprehensive technical assessment impossible.

Signaling Pathways and Mechanism of Action

There is no specific information available in the search results regarding the mechanism of action or the signaling pathways through which this compound might exert an antidepressant effect. While it is classified as an antidepressant, it is unclear if it functions as a monoamine oxidase inhibitor (MAOI), a serotonin reuptake inhibitor (SSRI), or through another mechanism. Without this information, a diagram of its signaling pathway cannot be constructed.

The logical workflow for drug discovery and development, which appears to have been limited for this compound, is visualized below.

Conclusion

The available early data on this compound is insufficient to provide an in-depth technical guide for its use in depression. The information is limited to basic chemical identification and a single toxicological value. There is a notable lack of published clinical trials, detailed experimental methodologies, and studies on its pharmacodynamics and mechanism of action. One source indicates that the monograph for this compound has been retired, suggesting that its development may have been discontinued. For researchers, scientists, and drug development professionals, this compound stands as a historical compound of interest with a currently unmappable trajectory in the landscape of antidepressant research. Further investigation would require access to unpublished or proprietary data from the original patent holders or pharmaceutical companies involved in its initial development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Rolicyprine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolicyprine, also known as 1-(1-phenylcyclohexyl)pyrrolidine (PCPy), is a dissociative anesthetic agent with hallucinogenic and sedative properties.[1][2][3] Its primary mechanisms of action in vitro are the antagonism of the N-methyl-D-aspartate (NMDA) receptor and the inhibition of the D(2) dopamine receptor.[3][4] These actions underlie its complex pharmacological profile. Understanding the in vitro characteristics of this compound is crucial for research into its therapeutic potential and for the development of novel compounds targeting these neurological pathways.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound at its primary molecular targets. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Key In Vitro Assays for this compound

The primary targets of this compound that can be investigated through in vitro assays are:

-

NMDA Receptor: As a non-competitive antagonist, this compound binds to a site within the ion channel of the NMDA receptor, blocking ion flow.[1]

-

D(2) Dopamine Receptor: this compound acts as an inhibitor of this receptor, which is a key component of the dopaminergic system.[4]

The following sections detail the protocols for radioligand binding assays and functional cell-based assays for both targets.

Data Presentation

Table 1: NMDA Receptor Binding Affinity of this compound

| Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) | Hill Slope |

| This compound | [³H]MK-801 | Rat brain cortical membranes | TBD | TBD |

| Phencyclidine (PCP) (Control) | [³H]MK-801 | Rat brain cortical membranes | TBD | TBD |

TBD: To Be Determined experimentally.

Table 2: D(2) Dopamine Receptor Binding Affinity of this compound

| Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) | Hill Slope |

| This compound | [³H]Spiperone | Porcine striatal membranes | TBD | TBD |

| Haloperidol (Control) | [³H]Spiperone | Porcine striatal membranes | TBD | TBD |

TBD: To Be Determined experimentally.

Table 3: Functional Inhibition of NMDA Receptor by this compound

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |

| This compound | Calcium Flux Assay | HEK293 expressing NMDA receptors | Glutamate/Glycine | TBD |

| MK-801 (Control) | Calcium Flux Assay | HEK293 expressing NMDA receptors | Glutamate/Glycine | TBD |

TBD: To Be Determined experimentally.

Table 4: Functional Inhibition of D(2) Dopamine Receptor by this compound

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |

| This compound | cAMP Inhibition Assay | CHO-K1 expressing D2 receptors | Quinpirole | TBD |

| Spiperone (Control) | cAMP Inhibition Assay | CHO-K1 expressing D2 receptors | Quinpirole | TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

NMDA Receptor Antagonism

a) Radioligand Binding Assay for NMDA Receptor

This protocol is adapted from methods used for characterizing phencyclidine (PCP) and other non-competitive NMDA receptor antagonists.[5] It measures the ability of this compound to displace a radiolabeled ligand, such as [³H]MK-801, from its binding site within the NMDA receptor channel.

Materials:

-

Rat brain cortical membranes (prepared or commercially available)

-

[³H]MK-801 (specific activity ~20-30 Ci/mmol)

-

This compound hydrochloride

-

Phencyclidine (PCP) as a positive control

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well microplates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: If not using a commercial source, prepare crude synaptic membranes from rat cerebral cortex by homogenization in ice-cold sucrose buffer followed by differential centrifugation.

-

Assay Setup: In a 96-well microplate, add the following in order:

-

50 µL of Assay Buffer

-

50 µL of this compound or control compound at various concentrations (typically from 0.1 nM to 10 µM)

-

50 µL of [³H]MK-801 (final concentration ~1-5 nM)

-

50 µL of rat cortical membrane preparation (protein concentration ~100-200 µ g/well )

-

-

Incubation: Incubate the plates at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PCP, e.g., 10 µM) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) NMDA Receptor Functional Assay (Calcium Flux)

This cell-based assay measures the ability of this compound to inhibit the influx of calcium through the NMDA receptor channel upon activation by glutamate and glycine.

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Glutamate and Glycine (co-agonists)

-

This compound hydrochloride

-

MK-801 as a positive control

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the HEK293-NMDA cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with Fluo-4 AM (typically 2-5 µM) in Assay Buffer for 60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and add Assay Buffer containing various concentrations of this compound or control compound. Incubate for 15-30 minutes at room temperature.

-

Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a solution of glutamate (final concentration ~100 µM) and glycine (final concentration ~10 µM) and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition by this compound at each concentration relative to the response in the absence of the compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

D(2) Dopamine Receptor Inhibition

a) Radioligand Binding Assay for D(2) Dopamine Receptor

This protocol measures the displacement of a specific D(2) receptor radioligand, such as [³H]spiperone, by this compound.[6]

Materials:

-

Porcine or rat striatal membranes (prepared or commercially available)

-

[³H]Spiperone (specific activity ~15-30 Ci/mmol)

-

This compound hydrochloride

-

Haloperidol or Spiperone as a positive control

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail, glass fiber filters, filtration apparatus, and scintillation counter as described for the NMDA binding assay.

Procedure:

-

Assay Setup: In a 96-well microplate, add the following:

-

50 µL of Assay Buffer

-

50 µL of this compound or control compound at various concentrations

-

50 µL of [³H]Spiperone (final concentration ~0.1-0.5 nM)

-

50 µL of striatal membrane preparation (protein concentration ~50-100 µ g/well )

-

-

Incubation: Incubate the plates at 25°C for 90 minutes.

-

Filtration and Counting: Follow the same procedure as for the NMDA receptor binding assay.

-

Data Analysis: Determine non-specific binding in the presence of 10 µM unlabeled haloperidol or spiperone. Calculate specific binding and determine the IC50 and Ki values as described for the NMDA receptor binding assay.

b) D(2) Dopamine Receptor Functional Assay (cAMP Inhibition)

D(2) receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7] This assay measures the ability of this compound to block the agonist-induced decrease in cAMP.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human D(2) dopamine receptor

-

Forskolin

-

Quinpirole (D2 agonist)

-

This compound hydrochloride

-

Spiperone as a positive control

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96- or 384-well microplates

Procedure:

-

Cell Plating: Seed the D(2) receptor-expressing cells into microplates and grow to near confluence.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control compound for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: Add a fixed concentration of quinpirole (typically at its EC80) and a fixed concentration of forskolin (to stimulate basal cAMP production) to all wells except the negative control. Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: The inhibitory effect of quinpirole will be seen as a decrease in the forskolin-stimulated cAMP levels. This compound, as an antagonist, will reverse this inhibition. Calculate the percentage of inhibition of the quinpirole effect by this compound at each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the workflow of the described in vitro assays.

Caption: Signaling pathway of the NMDA receptor and its inhibition by this compound.

Caption: Signaling pathway of the D(2) dopamine receptor and its inhibition by this compound.

Caption: General experimental workflow for in vitro characterization of this compound.

References

- 1. Rolicyclidine | C16H23N | CID 62436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rolicyclidine - Wikipedia [en.wikipedia.org]

- 3. Buy Rolicyclidine | 2201-39-0 | >98% [smolecule.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

Application Notes and Protocols for Rolicyprine Monoamine Oxidase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAO) are a family of enzymes bound to the outer mitochondrial membrane that are crucial in the regulation of neurotransmitters and other biogenic amines.[1] These enzymes catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine, thereby terminating their signaling activity.[1] There are two primary isoforms of MAO: MAO-A and MAO-B.[2] While both isoforms are present in the brain and other tissues, they exhibit different substrate specificities and inhibitor sensitivities.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, whereas MAO-B has a higher affinity for phenylethylamine.[2] Dopamine is a substrate for both isoforms.[2]

The inhibition of MAO activity leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the basis for the therapeutic effects of MAO inhibitors (MAOIs).[3] MAOIs were the first class of antidepressants to be developed and are effective in treating major depressive disorder, panic disorder, and social anxiety disorder.[3][4] More recent research has also explored their potential in the treatment of neurodegenerative diseases like Parkinson's disease.[5]

Rolicyprine: A Monoamine Oxidase Inhibitor

Principle of the Fluorometric MAO Inhibition Assay